![molecular formula C₆₇H₁₂₄N₃₄O₁₄S B612688 Cys-[HIV-Tat (47-57)] CAS No. 583836-55-9](/img/new.no-structure.jpg)

Cys-[HIV-Tat (47-57)]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

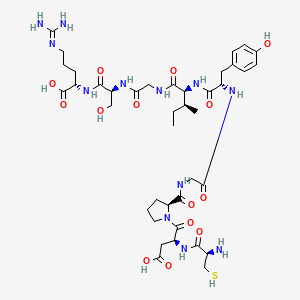

Cys-[HIV-Tat (47-57)] is an arginine-rich cell-penetrating peptide derived from the human immunodeficiency virus type 1 (HIV-1) transactivating protein. This peptide corresponds to the protein transduction domain of the transactivator protein (Tat) and is known for its ability to transduce peptides or proteins into various cells . The sequence of Cys-[HIV-Tat (47-57)] is Cysteine-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine-NH2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys-[HIV-Tat (47-57)] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, Cysteine, is attached to the resin.

Deprotection and Coupling: The amino-protecting group is removed, and the next amino acid is coupled using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)

Industrial Production Methods

Industrial production of Cys-[HIV-Tat (47-57)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.

Large-Scale Purification: Employing preparative HPLC for purification.

Quality Control: Conducting rigorous quality control measures, including mass spectrometry and HPLC analysis, to ensure purity and consistency

Chemical Reactions Analysis

Types of Reactions

Cys-[HIV-Tat (47-57)] undergoes various chemical reactions, including:

Oxidation: The thiol group of Cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like Dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol group.

Reduction: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Various reagents can be used depending on the desired modification, such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered side chains

Scientific Research Applications

Cys-[HIV-Tat (47-57)] has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in cell-penetrating studies to deliver various cargoes, such as proteins, peptides, and nucleic acids, into cells.

Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.

Industry: Utilized in the development of novel therapeutic agents and diagnostic tools .

Mechanism of Action

Cys-[HIV-Tat (47-57)] exerts its effects by penetrating the plasma membrane of cells. The mechanism involves:

Binding to Cell Surface: The arginine-rich sequence interacts with negatively charged cell surface molecules.

Membrane Translocation: The peptide translocates across the plasma membrane, possibly through direct penetration or endocytosis.

Intracellular Delivery: Once inside the cell, the peptide can deliver its cargo to specific intracellular targets

Comparison with Similar Compounds

Similar Compounds

TAT (47-57) Peptide: A similar cell-penetrating peptide derived from the same region of the HIV-1 Tat protein.

FAM-TAT (47-57): A fluorescently labeled version of the TAT (47-57) peptide.

TAMRA-TAT (47-57): A TAT (47-57) peptide conjugated with the fluorescent dye TAMRA

Uniqueness

Cys-[HIV-Tat (47-57)] is unique due to the presence of the Cysteine residue at the N-terminus, which allows for additional chemical modifications, such as disulfide bond formation. This feature enhances its versatility in various research applications .

Properties

CAS No. |

583836-55-9 |

|---|---|

Molecular Formula |

C₆₇H₁₂₄N₃₄O₁₄S |

Molecular Weight |

1661.99 |

sequence |

One Letter Code: CYGRKKRRQRRR-NH2 |

Synonyms |

Cys-[HIV-Tat (47-57)] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)